1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H10BrF3O |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3O/c1-7(16)4-9-5-10(11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3 |
InChI Key |
FHGKWUCSHGNIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Pre-Substituted Phenyl Derivatives
This method involves brominating a pre-existing methyl group on a trifluoromethyl-substituted phenylacetone precursor. For example, 2-methyl-5-(trifluoromethyl)acetophenone can undergo radical bromination using N-bromosuccinimide (NBS) under ultraviolet light or thermal initiation. The reaction typically proceeds in carbon tetrachloride at 60–80°C, achieving moderate yields (45–60%).
Sequential Introduction of Functional Groups
A stepwise assembly involves:
- Trifluoromethylation : Introducing the -CF₃ group via Ullmann coupling or directed ortho-metalation strategies.
- Bromomethylation : Electrophilic bromination of a methyl group using bromine (Br₂) in the presence of Lewis acids like FeBr₃.
- Ketone Installation : Friedel-Crafts acylation to attach the propan-2-one moiety.
Detailed Synthetic Protocols
Bromination of 2-Methyl-5-(trifluoromethyl)acetophenone
Reagents :
- 2-Methyl-5-(trifluoromethyl)acetophenone (1 equiv)
- NBS (1.1 equiv)
- Benzoyl peroxide (0.1 equiv)
- CCl₄ (solvent)
Procedure :
- Dissolve the precursor in CCl₄ and add benzoyl peroxide.
- Heat to 80°C and add NBS portionwise over 2 hours.
- Reflux for 12 hours, then cool and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate, 9:1).
Palladium-Catalyzed Cross-Coupling for Trifluoromethylation
Reagents :
- 2-Bromomethylphenylboronic acid (1 equiv)
- Methyl trifluoroacetate (1.5 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2 equiv)
- DMF (solvent)
Procedure :
- Combine reagents under nitrogen and heat to 100°C for 24 hours.
- Quench with water and extract with dichloromethane.
- Dry over MgSO₄ and concentrate.
- Isolate the product via vacuum distillation.
Industrial-Scale Production Techniques
Continuous Flow Bromination
Modern facilities employ microreactors to enhance safety and yield:
Catalytic Trifluoromethylation
Using CuI/1,10-phenanthroline catalysts in supercritical CO₂ achieves 78% yield with minimal waste.
Reaction Optimization and Challenges
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Brominating Agent | NBS > Br₂ | NBS (1.1 equiv) |
| Temperature | Higher → Faster | 80°C |
| Catalyst Load (FeBr₃) | 0.5–1 mol% | 0.7 mol% |
| Solvent Polarity | Non-polar > Polar | CCl₄ |
Key Challenges :
- Regioselectivity : Competing bromination at para positions necessitates directing groups.
- CF₃ Group Stability : Harsh conditions may degrade the trifluoromethyl moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Direct Bromination | 58 | 95 | 120 |
| Cross-Coupling | 42 | 89 | 220 |
| Continuous Flow | 72 | 98 | 90 |
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones with additional functional groups.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The propan-2-one moiety can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a) 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS 1803751-96-3)
- Structural Difference : The trifluoromethylthio (-SCF3) group replaces the trifluoromethyl (-CF3) group at the meta position.
- The sulfur atom in -SCF3 may engage in hydrogen bonding or π-interactions, influencing binding affinity in biological targets .
b) 1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Structural Difference : Lacks the bromomethyl group, featuring only a -CF3 group at the meta position.
- Impact :
c) 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one (CAS 1806543-56-5)
- Structural Difference : Contains two bromine atoms (one on the ketone carbon, one on the phenyl ring) and a mercapto (-SH) group.
- Impact: The α-brominated ketone enhances electrophilicity, enabling diverse cross-coupling reactions.
Physicochemical Properties
*Estimated based on analogous structures.
Pharmacological Relevance
- Fenfluramine Analogs : The target compound’s -CF3 and -CH2Br groups mirror structural motifs in fenfluramine, a serotonin-releasing agent used to treat epilepsy. Halogenation at specific positions optimizes pharmacokinetics and target engagement .
Biological Activity
1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1803869-25-1, is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of bromomethyl and trifluoromethyl groups enhances its lipophilicity, which may influence its interaction with biological membranes and targets.
- Molecular Formula : C11H10BrF3O
- Molecular Weight : 295.09 g/mol
- Structure : The compound features a phenyl ring substituted with a bromomethyl group and a trifluoromethyl group, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential roles as an enzyme inhibitor and a biochemical probe. Its halogenated groups may enhance interactions with lipid membranes and biomolecules, which are critical for its biological effects.
The compound's mechanism involves:
- Electrophilic Reactivity : The bromomethyl group can act as an electrophile, allowing it to react with nucleophilic sites on proteins or nucleic acids.
- Membrane Interaction : The trifluoromethyl group is thought to facilitate interactions with lipid membranes, potentially altering membrane dynamics and influencing cellular processes.
Enzyme Inhibition Studies
Several studies have explored the compound's ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications:
- Enzyme Targeting : The compound has been evaluated for its inhibitory effects on various enzyme classes. In vitro assays demonstrated that it can inhibit certain hydrolases, suggesting potential applications in metabolic disorders.
- Binding Affinity : Binding studies revealed that this compound interacts with target proteins in a concentration-dependent manner. For instance, the compound showed significant binding affinity in assays designed to evaluate enzyme-substrate interactions.
Cytotoxicity Assays
Cytotoxicity studies are essential to assess the safety profile of the compound:
- Cell Viability Testing : Using MTS assays, researchers determined the cytotoxic effects of various concentrations of the compound on HeLa cells. Results indicated that at lower concentrations (below 20 µM), the compound exhibited minimal cytotoxicity, while higher concentrations led to increased cell death.
Comparative Biological Activity
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one | 1805869-72-0 | Similar halogenated structure; potential for varied biological activity. |
| 1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one | 1804066-97-4 | Contains methoxy instead of trifluoromethyl; alters reactivity profile. |
Applications in Drug Development
Due to its unique properties, this compound is being investigated as a lead compound in drug development:
- Biochemical Probes : Its ability to interact with biological targets makes it a candidate for probing enzyme mechanisms.
- Therapeutic Potential : Ongoing research aims to explore its efficacy against specific diseases, particularly those involving metabolic dysfunctions or infectious agents.
Q & A
Basic: What synthetic routes are recommended for preparing 1-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)propan-2-one?
Methodological Answer:
The compound can be synthesized via bromomethylation of a pre-functionalized acetophenone derivative. For example, starting from 5-(trifluoromethyl)acetophenone, introduce the bromomethyl group using (bromomethyl)triphenylphosphonium bromide (a reagent used in alkylation reactions) under mild basic conditions (e.g., NaH in THF) . Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm the structure using NMR (to identify the bromomethyl singlet at ~4.3 ppm) and NMR (for the CF group at ~-60 ppm) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (methanol/water mobile phase) to assess purity (>95% target peak area) .
- Spectroscopy:
- NMR: NMR can confirm the ketone carbonyl (~210 ppm) and CF carbon (~125 ppm, q, ) .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H] at m/z 313.98 (CHBrFO) .
- X-ray Crystallography: If crystalline, resolve the structure to confirm stereoelectronic effects of the bromomethyl and CF groups .
Advanced: What experimental strategies mitigate instability or degradation during storage?
Methodological Answer:
- Storage Conditions: Store at -20°C under inert atmosphere (argon) in amber vials to prevent photolytic cleavage of the C-Br bond .
- Stability Assays: Monitor degradation via periodic NMR; if decomposition exceeds 5% over 30 days, consider adding stabilizers (e.g., BHT at 0.1% w/w) .
- Handling: Avoid prolonged exposure to moisture or elevated temperatures (>40°C), as the trifluoromethyl group may hydrolyze under acidic conditions .
Advanced: How can the bromomethyl group’s reactivity be exploited in cross-coupling reactions?
Methodological Answer:
The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (S2) or transition-metal-catalyzed couplings:
- Suzuki-Miyaura: Replace Br with aryl/heteroaryl boronic acids using Pd(PPh)/KCO in dioxane/water (80°C, 12 h) .
- Buchwald-Hartwig Amination: React with primary/secondary amines (e.g., morpholine) using Pd(dba)/Xantphos in toluene (100°C) to form C-N bonds .
Optimize yields by screening bases (e.g., CsCO vs. KPO) and monitoring by TLC .
Advanced: What computational methods predict the compound’s electronic properties for drug design?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO/LUMO), identifying electron-deficient regions near the CF and ketone groups .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; the bromomethyl group may occupy hydrophobic pockets .
- Solubility Prediction: Apply COSMO-RS to estimate logP (~2.8) and solubility in DMSO (>50 mg/mL), critical for in vitro assays .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Waste Disposal: Collect brominated waste separately in halogen-resistant containers; neutralize with 10% NaHSO before disposal .
- Spill Management: Absorb with vermiculite, then treat with 5% aqueous NaOH to hydrolyze residual bromide .
Advanced: How can researchers resolve contradictory spectroscopic data for this compound?
Methodological Answer:
- Case Study: If NMR shows unexpected splitting, check for diastereomerism (unlikely due to planar ketone) or solvent effects (e.g., CDCl vs. DMSO-d) .
- 2D NMR: Run HSQC and HMBC to correlate CF () with adjacent carbons, confirming substitution patterns .
- Elemental Analysis: Validate empirical formula (C, H, Br, F) to rule out impurities .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions: Bromomethylation may release HBr; use jacketed reactors with controlled cooling (0–5°C) .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for higher throughput .
- Yield Optimization: Increase catalyst loading (e.g., Pd from 2% to 5%) and reduce reaction time via microwave-assisted synthesis (100°C, 30 min) .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate for Anticancer Agents: The CF group enhances metabolic stability, while the bromomethyl site allows functionalization (e.g., attaching PEG linkers for prodrugs) .
- Kinase Inhibitor Scaffolds: The ketone can form Schiff bases with lysine residues in ATP-binding pockets .
- In Vivo Studies: Radiolabel with (via bromine-fluorine exchange) for PET imaging .
Advanced: How does the electron-withdrawing CF3_33 group influence reaction kinetics?
Methodological Answer:
- Electrophilicity Enhancement: The CF group increases the ketone’s electrophilicity, accelerating nucleophilic additions (e.g., Grignard reagents) by 3–5x compared to non-fluorinated analogs .
- Resonance Effects: Stabilize transition states in SAr reactions at the para position, confirmed by Hammett plots (σ = 0.54) .
- Steric Effects: The CF group’s bulkiness may hinder ortho-substitution, favoring meta-directing pathways in electrophilic aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
